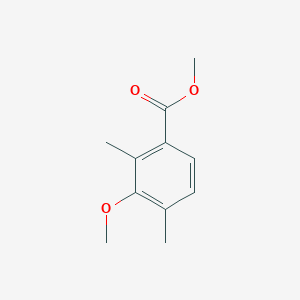

Methyl 3-methoxy-2,4-dimethylbenzoate

Descripción

Methyl 3-methoxy-2,4-dimethylbenzoate is a substituted benzoate ester characterized by a methoxy group at the 3-position and methyl groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol.

Propiedades

Fórmula molecular |

C11H14O3 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

methyl 3-methoxy-2,4-dimethylbenzoate |

InChI |

InChI=1S/C11H14O3/c1-7-5-6-9(11(12)14-4)8(2)10(7)13-3/h5-6H,1-4H3 |

Clave InChI |

KNVVDJDFIDNQAD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)C(=O)OC)C)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,4-dimethylbenzoate can be synthesized through the esterification of 3-methoxy-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of methyl 3-methoxy-2,4-dimethylbenzoate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 3-methoxy-2,4-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-methoxy-2,4-dimethylbenzoic acid.

Reduction: 3-methoxy-2,4-dimethylbenzyl alcohol.

Substitution: Halogenated derivatives such as 3-methoxy-2,4-dimethylbromobenzene.

Aplicaciones Científicas De Investigación

Methyl 3-methoxy-2,4-dimethylbenzoate is utilized in various fields of scientific research:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of methyl 3-methoxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and reactivity. Pathways involved may include metabolic transformations and signal transduction processes.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The table below compares the substituent patterns, molecular formulas, and key identifiers of Methyl 3-methoxy-2,4-dimethylbenzoate with analogous compounds:

Key Observations :

- Methoxy vs. Amino Substitution: Replacing the 3-methoxy group with an amino group (as in Methyl 3-amino-2,4-dimethylbenzoate) introduces nucleophilic reactivity, making it suitable for metal-catalyzed C–H functionalization .

- Halogenation : Bromine (in Methyl 5-bromo-2,4-dimethylbenzoate) and fluorine (in Methyl 3-methoxy-2,4,5-trifluorobenzoate) enhance electrophilicity, facilitating cross-coupling or substitution reactions .

- Acid vs. Ester : The carboxylic acid derivative (3-Methoxy-2,4-dimethylbenzoic acid) exhibits higher polarity and solubility in basic aqueous media compared to the ester form .

Physicochemical Properties

Actividad Biológica

Methyl 3-methoxy-2,4-dimethylbenzoate is an organic compound with significant biological activity, primarily attributed to its unique chemical structure. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

Methyl 3-methoxy-2,4-dimethylbenzoate has the molecular formula . Its structure includes a methoxy group and two methyl groups on the benzene ring, which contribute to its reactivity and biological interactions. The presence of these functional groups enhances lipophilicity, potentially influencing cellular uptake and distribution in biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that methyl 3-methoxy-2,4-dimethylbenzoate exhibits notable antimicrobial properties. A study demonstrated that derivatives of related compounds showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |

|---|---|---|---|

| Methyl 3-methoxy-2,4-dimethylbenzoate | TBD | TBD | Staphylococcus aureus, Escherichia coli |

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been suggested through preliminary studies. The methoxy group may facilitate hydrogen bonding interactions with biological targets, enhancing its binding affinity. This mechanism is crucial for developing anti-inflammatory drugs.

3. Anticancer Potential

Emerging research highlights the anticancer potential of methyl 3-methoxy-2,4-dimethylbenzoate. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating their effectiveness against tumor cells .

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of methyl 3-methoxy-2,4-dimethylbenzoate against E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.015 mg/mL, suggesting its potential as a novel antibacterial agent.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7). The study reported IC50 values ranging from 45–114 µM, indicating moderate cytotoxicity compared to established chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activities of methyl 3-methoxy-2,4-dimethylbenzoate are multifaceted:

- Enzyme Interactions : The ester functional group allows for hydrolysis, releasing active metabolites that may interact with specific enzymes involved in metabolic pathways.

- Receptor Binding : Studies suggest that the compound may bind to various receptors involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.